Naproxen Sodium (CAS 26159-34-2) is the preferred water-soluble NSAID salt for rapid-release analgesic dosage forms. Formulators avoid the free acid’s poor dissolution by using this API.
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Naproxen Sodium (CAS 26159-34-2) is the highly water-soluble sodium salt of the non-steroidal anti-inflammatory drug (NSAID) naproxen, serving as a foundational active pharmaceutical ingredient (API) in the global analgesic market. From a procurement and formulation perspective, Naproxen Sodium is distinguished by its exceptional aqueous solubility of approximately 100 mg/mL and high thermal stability with a melting point exceeding 260 °C . These baseline physicochemical properties make it the preferred API for rapid-release solid dosage forms, liquid-filled soft gelatin capsules, and aqueous solutions, offering superior manufacturability and a significantly faster pharmacokinetic onset compared to its free acid counterpart [1].
Procurement teams and formulators cannot treat Naproxen Sodium and Naproxen free acid as interchangeable raw materials due to fundamental differences in solubility and absorption kinetics. The free acid form is highly lipophilic and practically insoluble in water at low to neutral pH, which severely limits its dissolution rate in the gastric environment [1]. Substituting the sodium salt with the free acid in rapid-onset formulations results in a significantly delayed time to peak plasma concentration (Tmax), undermining the clinical value proposition of acute pain relief [2]. Furthermore, attempting to force the free acid into liquid or soft-gelatin formulations requires the addition of complex solubility-enhancing excipients—such as solid dispersions or cyclodextrin complexation—which drastically increases manufacturing costs, regulatory burden, and batch-to-batch variability[3].
A primary driver for procuring Naproxen Sodium over the free acid is its vastly superior aqueous solubility. While Naproxen free acid is practically insoluble in water at low to neutral pH, Naproxen Sodium achieves an aqueous solubility of approximately 100 mg/mL . This massive differential eliminates the need for advanced solubilization technologies when developing liquid-filled soft capsules or aqueous syrups, directly reducing the excipient footprint [1].
| Evidence Dimension | Aqueous Solubility at Neutral/Mildly Acidic pH |
| Target Compound Data | ~100 mg/mL (freely soluble) |
| Comparator Or Baseline | Naproxen Free Acid: <0.1 mg/mL (practically insoluble) |
| Quantified Difference | >1000-fold increase in aqueous solubility |
| Conditions | Standard aqueous media at 25 °C |
Enables the direct, cost-effective manufacturing of liquid and soft-gelatin dosage forms without requiring expensive solubility-enhancing excipients.
For acute pain indications, the speed of API absorption is a critical commercial differentiator. Naproxen Sodium dissolves rapidly in the gastrointestinal tract, achieving peak plasma concentrations (Tmax) in 1.0 to 2.0 hours [1]. In contrast, the dissolution-limited absorption of Naproxen free acid delays Tmax to 2.0 to 4.0 hours[2]. This accelerated pharmacokinetic profile is the direct result of the sodium salt's rapid in vivo disintegration, which maximizes the surface area available for absorption [1].
| Evidence Dimension | Time to Peak Plasma Concentration (Tmax) |
| Target Compound Data | 1.0 - 2.0 hours |
| Comparator Or Baseline | Naproxen Free Acid: 2.0 - 4.0 hours |
| Quantified Difference | 1.0 to 2.0 hours faster onset of peak absorption |
| Conditions | In vivo oral administration, fasting conditions |
Provides the rapid onset of action required to successfully market and position acute over-the-counter (OTC) and prescription analgesics.
API thermal stability dictates the permissible parameters for milling, granulation, and tableting. Naproxen Sodium exhibits a high melting point of 260 °C to 262 °C [1]. Conversely, Naproxen free acid melts at a significantly lower temperature of approximately 152 °C to 155 °C. The >100 °C higher thermal threshold of the sodium salt protects the API from heat-induced degradation, localized melting, or polymorphic transitions during high-shear blending and high-speed tableting operations[1].
| Evidence Dimension | Melting Point (Thermal Stability Limit) |
| Target Compound Data | 260 - 262 °C |
| Comparator Or Baseline | Naproxen Free Acid: 152 - 155 °C |
| Quantified Difference | >105 °C higher melting threshold |
| Conditions | Capillary fusion method |
Prevents API degradation and physical state changes during aggressive, high-temperature manufacturing workflows, ensuring batch-to-batch reproducibility.
Because Naproxen Sodium boasts an aqueous solubility of ~100 mg/mL, it is the mandatory choice for liquid-filled soft gel formulations. Using the free acid would require complex, high-volume co-solvents that exceed capsule volume limits, whereas the sodium salt easily dissolves in standard hydrophilic fills for immediate release [1].
The exceptional thermal stability (melting point >260 °C) of Naproxen Sodium makes it highly suitable for high-speed tableting and roller compaction[2]. The API resists the localized frictional heat generated during these processes, avoiding the sticking, picking, or polymorphic shifts that can plague lower-melting-point analogs.
For patient populations requiring liquid dosing, Naproxen Sodium allows formulators to create stable, high-concentration aqueous solutions. This bypasses the need for the intensive milling and suspending agents required to stabilize hydrophobic free-acid suspensions, thereby streamlining the procurement of excipients and reducing manufacturing cycle times.
Irritant;Health Hazard